3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYNYBOUMHDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-hydroxyacetophenone in the presence of a suitable catalyst, such as an acid or base, to form the benzoxazine ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
Structure and Properties
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine has a molecular weight of 257.71 g/mol . The IUPAC name for the compound is 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine . Its molecular formula is C15H12ClNO .
Synthesis and Reactions
While the search results do not provide a detailed synthesis of this compound, they do refer to synthetic approaches for related benzoxazines . Generally, 1,4-benzoxazines can be synthesized through various methods, including refluxing but-2-enoates with substituted 2-aminophenols in acetic acid . The synthesis of 1,4-oxazines can also be achieved using microwave-assisted reactions, which align with green chemistry principles and result in excellent yields .
Antimicrobial and Antioxidant Activity
1,4-oxazines have demonstrated significant biological activities, including antibacterial and antioxidant properties . The presence of specific substituents on the aromatic rings of these compounds impacts their antimicrobial activity . For instance, the introduction of electron-withdrawing and donating groups at the para positions of aromatic rings can increase the antibacterial potency of the compounds .
- Antibacterial Activity : Research indicates that compounds with a methyl substituent at the R position can show maximum effect against Klebsiella pneumoniae (KP) . Additionally, compounds with a chloro group at the R’ position were found to be the most active against Bacillus subtilis (BS) .
- Antioxidant Activity : Data indicates that the presence of methyl and methoxy groups at the R and R’ positions on the benzene ring can result in excellent antioxidant activity .
Structure-Activity Relationship (SAR) Studies
SAR studies reveal that the substituents on the aromatic ring of benzoxazine compounds significantly influence their antimicrobial activity . The introduction of electron-withdrawing groups like chlorine can enhance antibacterial activity . The presence of a methyl group on the benzoxazine ring can abolish antibacterial activity .
Biological and Therapeutic Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine substitution (as in the bromophenyl analog) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Chalcone vs. Benzoxazine : The chalcone derivative (C1 in ) shows cytotoxicity (IC₅₀ = 100 μg/mL), suggesting that the benzoxazine scaffold may require specific substituents to achieve similar activity .
Physicochemical and Electronic Properties
Density Functional Theory (DFT) studies on related compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), reveal that electron-withdrawing groups (e.g., Cl) stabilize the molecule’s HOMO-LUMO gap, influencing reactivity and binding to biological targets . For 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine, the methyl group at position 6 likely reduces ring strain compared to bulkier substituents, while the chloro group directs electrophilic substitution reactions to specific positions.
Biological Activity
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a benzoxazine ring structure, which is a fused system comprising a benzene ring and an oxazine moiety. The presence of a 4-chlorophenyl group and a methyl group at the 6-position contributes to its unique chemical properties and biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with receptors, altering signaling pathways associated with various diseases, including cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed as a candidate for antimicrobial drug development .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell cycle arrest : The compound has been shown to halt cell division in specific phases.
- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), contributing to cancer cell death.
A study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potency as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activities of benzoxazine derivatives, including this compound:
- Antimicrobial Study : A comprehensive evaluation of various benzoxazines revealed that the presence of electron-withdrawing groups like chlorine significantly enhances antibacterial activity. The study indicated that compounds with similar structures showed MIC values ranging from 16 to 128 µg/mL against common pathogens .
- Anticancer Study : In another investigation, researchers synthesized several benzoxazine derivatives and evaluated their anticancer effects. The study highlighted that compounds with halogen substituents exhibited improved efficacy against cancer cell lines compared to their non-halogenated counterparts .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine?
- Methodological Answer : Utilize X-ray crystallography to resolve the crystal lattice and confirm stereochemistry, as demonstrated for structurally similar 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives . Complement this with ¹H/¹³C NMR spectroscopy to assign substituent positions, ensuring peak integration accounts for overlapping signals (e.g., aromatic protons or methyl groups). For example, unresolved C4/C6 signals in related benzoxazines require high-field NMR (≥400 MHz) and 2D-COSY/HMBC experiments to resolve ambiguities .
Q. How can synthetic impurities in the preparation of this compound be systematically identified?
- Methodological Answer : Apply HPLC-MS with gradient elution to separate byproducts, particularly chlorinated intermediates or unreacted precursors. Use thin-layer chromatography (TLC) during reaction monitoring (e.g., hexane/EtOH 1:1 as mobile phase) to track progress and isolate impurities . For quantification, combine GC-FID with internal standards to assess purity thresholds (>98% for pharmacological assays) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Test mixed solvents like ethyl acetate/hexane (1:3) or dichloromethane/methanol (5:1), as these systems yield high-purity crystals for benzoxazine analogs. Slow evaporation at 4°C minimizes inclusion of solvent molecules, critical for X-ray diffraction quality .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to model interactions with target enzymes (e.g., antifungal cytochrome P450 or herbicidal acetolactate synthase). Validate predictions with QSAR models trained on benzoxazine derivatives, incorporating descriptors such as ClogP and HOMO-LUMO gaps . Experimental validation via in vitro assays (e.g., MIC for antifungal activity) is essential to resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : For overlapping NMR signals (e.g., aromatic protons in 4-chlorophenyl groups), employ variable-temperature NMR to exploit differential relaxation rates. If unresolved, synthesize deuterated analogs or use selective decoupling experiments . For mass spectrometry, apply high-resolution ESI-MS to distinguish isobaric impurities (e.g., Cl vs. CH3 substitutions) .
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Methodological Answer : Conduct DoE (Design of Experiments) to evaluate variables like temperature (45–80°C), catalyst load (e.g., Pd/C for dehalogenation steps), and solvent polarity. For example, microwave-assisted synthesis under solvent-free conditions improved yields by 15–20% for related 3,4-dihydro-2H-1,3-benzoxazines . Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps .
Q. What are the challenges in assessing the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer over 24–72 hours. Use LC-TOF/MS to detect hydrolysis products (e.g., cleavage of the oxazine ring). Compare degradation profiles with analogs like 6-methyl-2H-1,4-benzoxazine-3(4H)-one, where electron-withdrawing substituents (e.g., Cl) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
